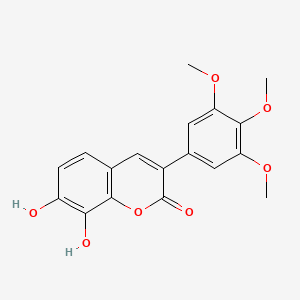
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse pharmacological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on its benzopyran structure, contributing to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one typically involves the condensation of substituted cinnamic acids with corresponding phenols. One common method is the Pechmann reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Perkin reaction, which involves the condensation of aromatic aldehydes with acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Potential therapeutic agent for diseases characterized by oxidative stress and inflammation.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: It can inhibit enzymes involved in the production of reactive oxygen species (ROS), such as xanthine oxidase.
Signal Transduction: The compound can modulate signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-3-(3,4-dihydroxyphenyl)-2H-1-benzopyran-2-one: Similar structure but with different substitution patterns.
5,7-Diacetoxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one: Contains acetoxy groups instead of hydroxyl groups.
Uniqueness
7,8-Dihydroxy-3-(3,4,5-trimethoxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications .
Properties
CAS No. |
894807-03-5 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
7,8-dihydroxy-3-(3,4,5-trimethoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O7/c1-22-13-7-10(8-14(23-2)17(13)24-3)11-6-9-4-5-12(19)15(20)16(9)25-18(11)21/h4-8,19-20H,1-3H3 |
InChI Key |
RDGJFAYBMPWVCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=C(C(=C(C=C3)O)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















